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Introduction
Nucleic acid extraction is a foundational technique in molecular biology, essential for a wide

range of downstream applications, from PCR and sequencing to gene expression analysis. The

choice of extraction method is critical to obtaining high-purity, high-yield nucleic acids,

especially from challenging sample types. One of the most robust and widely used methods,

particularly for plant and fungal tissues, as well as other complex samples, utilizes the cationic

detergent Cetyltrimethylammonium bromide (CTAB), also known as

hexadecyltrimethylammonium bromide.

CTAB-based methods are effective at lysing cells and separating nucleic acids from

polysaccharides and polyphenolic compounds, which are common inhibitors of downstream

enzymatic reactions. This document provides detailed application notes, experimental

protocols, and comparative data on the use of CTAB for nucleic acid extraction.

Principle of CTAB Nucleic Acid Extraction
The CTAB method relies on the unique properties of the cationic detergent

hexadecyltrimethylammonium bromide. In a low-salt environment, CTAB binds to nucleic acids,

forming a complex that is soluble. However, in the presence of high salt concentrations
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(typically >0.7 M NaCl), CTAB forms complexes with polysaccharides and other cellular debris,

causing them to precipitate out of solution. The nucleic acids remain in the aqueous phase and

can then be selectively precipitated using alcohol (isopropanol or ethanol).

Key steps in the CTAB method include:

Cell Lysis: Disruption of cell walls and membranes using a CTAB lysis buffer, often in

combination with mechanical grinding and heat.

Removal of Contaminants: Separation of nucleic acids from proteins, polysaccharides, and

other inhibitors through chloroform extraction and differential salt precipitation.

Nucleic Acid Precipitation: Precipitation of DNA or RNA from the aqueous phase using

isopropanol or ethanol.

Washing and Resuspension: Washing the nucleic acid pellet to remove residual salts and

resuspending it in a suitable buffer.

Data Presentation: Comparison of Extraction
Methods
The efficiency of nucleic acid extraction can vary significantly depending on the sample type

and the method used. The following tables summarize quantitative data from comparative

studies involving the CTAB method.
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Table 1: Comparison of DNA

Yield from Petunia hybrida

Tissues

Extraction Method
Mean DNA Concentration (µg/

µL)
n (number of samples)

CTAB Method 581.5 ± 240.7 65

Edwards Method (SDS-based) 930.3 ± 508.5 76

Data from a study comparing

DNA extraction methods from

various Petunia hybrida

tissues. The difference in

mean DNA concentration was

statistically significant

(P<0.001)[1].

Table 2: Comparison of DNA Concentration

from Engorged Ticks

Extraction Method Average DNA Concentration (ng/µL)

Phenol-Chloroform >2000

CTAB 180.8

Qiagen DNeasy Kit 52.9

Data from a study comparing DNA extraction

methods from engorged hard-bodied ticks[2].
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Table 3: Comparison

of DNA Yield from a

Small Number of

Cells (SNU 790 cell

line)

Number of Cells
Method A (Ammonium

Sulfate)

Method B (Pinpoint

Slide DNA Isolation

System)

Method C (TaKaRa

DEXPAT)

Mean DNA

Concentration (ng/µL)

Mean DNA

Concentration (ng/µL)

Mean DNA

Concentration (ng/µL)

50 0.124 0.067 0.066

100 0.231 0.112 0.134

200 0.452 0.201 0.287

500 0.876 0.354 0.543

1000 1.125 0.451 0.761

A study developed an

ammonium sulfate-

based method and

compared it with

commercial kits for

extracting DNA from a

small number of cells.

Method A consistently

yielded higher DNA

concentrations[3][4].

Experimental Protocols
Protocol 1: Standard CTAB DNA Extraction from Plant
Tissue
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This protocol is a widely used method for extracting high-quality genomic DNA from fresh,

frozen, or freeze-dried plant tissues.[5][6][7]

Materials:

2x CTAB Buffer (2% w/v CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl)

β-mercaptoethanol

Chloroform:isoamyl alcohol (24:1)

Isopropanol (ice-cold)

70% Ethanol (ice-cold)

TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)

Liquid nitrogen

Mortar and pestle

Microcentrifuge tubes (1.5 mL or 2.0 mL)

Water bath or heat block (65°C)

Microcentrifuge

Procedure:

Tissue Preparation:

Weigh approximately 100-200 mg of fresh or frozen plant tissue.

Freeze the tissue in liquid nitrogen.

Grind the tissue to a fine powder using a pre-chilled mortar and pestle.[6][7]

Lysis:
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Transfer the powdered tissue to a 2.0 mL microcentrifuge tube.

Add 1 mL of pre-warmed (65°C) 2x CTAB buffer with 0.2% β-mercaptoethanol (added just

before use).

Vortex thoroughly to mix.

Incubate at 65°C for 30-60 minutes with occasional mixing.[5][6]

Chloroform Extraction:

Cool the sample to room temperature.

Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1).

Mix by inverting the tube for 5-10 minutes to form an emulsion.

Centrifuge at 12,000 x g for 10 minutes at room temperature.[5]

Aqueous Phase Transfer:

Carefully transfer the upper aqueous phase to a new, clean microcentrifuge tube, avoiding

the interface and the lower organic phase.[5][7]

DNA Precipitation:

Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.

Mix gently by inversion until a white, stringy DNA precipitate is visible.

Incubate at -20°C for at least 30 minutes (or overnight) to enhance precipitation.[8]

Pelleting and Washing:

Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.

Carefully decant the supernatant.

Wash the DNA pellet with 1 mL of ice-cold 70% ethanol.
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Centrifuge at 12,000 x g for 5 minutes at 4°C.

Decant the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry the pellet.[5]

[8]

Resuspension:

Resuspend the DNA pellet in 50-100 µL of TE buffer.

Incubate at 65°C for 10 minutes to aid in dissolution.

Store the DNA at -20°C.

Protocol 2: Modified CTAB DNA Extraction from Fecal
Samples
This protocol is an adaptation of the CTAB method for extracting DNA from non-invasive fecal

samples, which can be challenging due to the presence of PCR inhibitors.[9][10]

Materials:

CTAB Lysis Buffer (as in Protocol 1)

Sodium Dodecyl Sulfate (SDS) (20% solution)

Proteinase K (20 mg/mL)

Chloroform

Isopropanol (ice-cold)

70% Ethanol (ice-cold)

TE Buffer or sterile water

Microcentrifuge tubes (2.0 mL)

Water bath or heat block (65°C)
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Microcentrifuge

Procedure:

Sample Preparation:

Homogenize the fecal sample.

Weigh approximately 200 mg of the homogenized sample into a 2.0 mL microcentrifuge

tube.

Lysis:

Add 1 mL of CTAB Lysis Buffer, 100 µL of 20% SDS, and 10 µL of Proteinase K (20

mg/mL) to the sample.[9][10]

Vortex vigorously to mix.

Incubate at room temperature overnight, followed by incubation at 65°C for 3 hours.[9][10]

Chloroform Extraction:

Centrifuge at 13,000 rpm for 1 minute at room temperature.

Transfer the supernatant to a new tube.

Add 400 µL of chloroform and mix by vortexing.[9]

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

DNA Precipitation:

Transfer the upper aqueous phase to a new tube.

Add 500 µL of ice-cold isopropanol.[9][10]

Mix gently by inversion and incubate at 4°C for 15 minutes.[9][10]

Pelleting and Washing:
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Centrifuge at 13,000 rpm for 15 minutes at 4°C to pellet the DNA.[9][10]

Discard the supernatant.

Add 500 µL of 70% ethanol and mix by inversion for 3 minutes.[9][10]

Centrifuge at 13,000 rpm for 5 minutes at 4°C.[9][10]

Carefully remove the ethanol and air-dry the pellet for 30-60 minutes.[9][10]

Resuspension:

Resuspend the DNA pellet in 50-100 µL of TE buffer or sterile water.

Store the DNA at -20°C.
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Start: Plant Tissue Sample

Grind in Liquid Nitrogen

Add CTAB Lysis Buffer
Incubate at 65°C

Add Chloroform:Isoamyl Alcohol
Centrifuge

Transfer Aqueous Phase

Add Isopropanol
Incubate at -20°C

Centrifuge to Pellet DNA

Wash with 70% Ethanol

Air Dry Pellet

Resuspend in TE Buffer

End: Purified gDNA

Click to download full resolution via product page

Caption: Workflow for CTAB-based genomic DNA extraction from plant tissue.
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Start: Fecal Sample

Add CTAB Lysis Buffer, SDS, Proteinase K
Incubate

Add Chloroform
Centrifuge

Transfer Aqueous Phase

Add Isopropanol
Incubate at 4°C

Centrifuge to Pellet DNA

Wash with 70% Ethanol

Air Dry Pellet

Resuspend in TE Buffer/Water

End: Purified DNA

Click to download full resolution via product page

Caption: Workflow for modified CTAB DNA extraction from fecal samples.
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Conclusion
The CTAB method for nucleic acid extraction remains a highly effective and versatile technique,

particularly for samples rich in polysaccharides and other PCR inhibitors. While numerous

commercial kits are available, the CTAB protocol, with its various modifications, often provides

superior yields and purity for challenging sample types. The protocols and data presented here

offer a comprehensive guide for researchers and professionals to successfully implement and

optimize CTAB-based nucleic acid extraction in their laboratories.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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